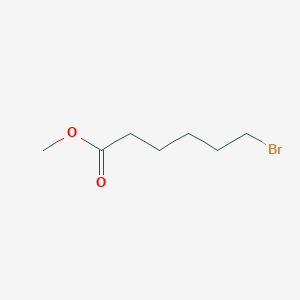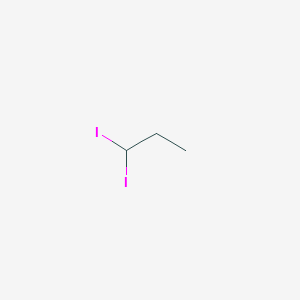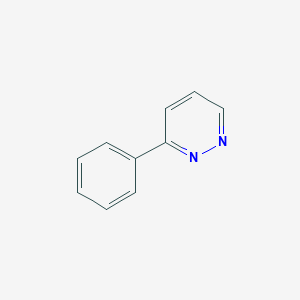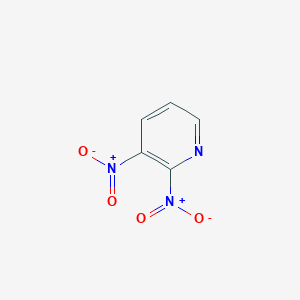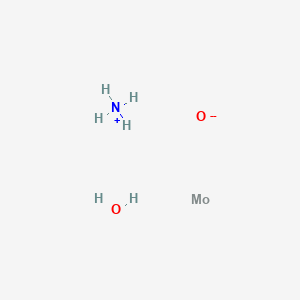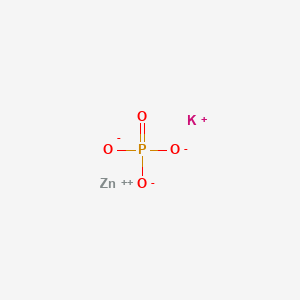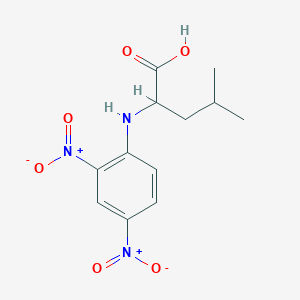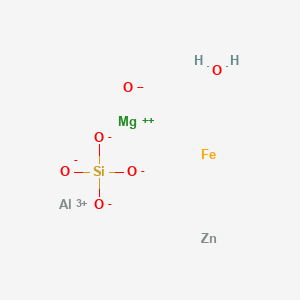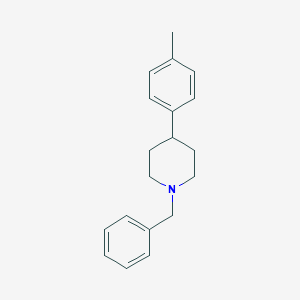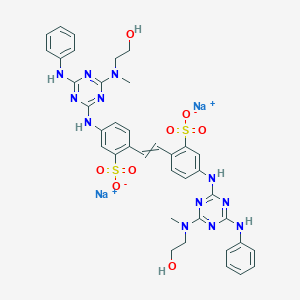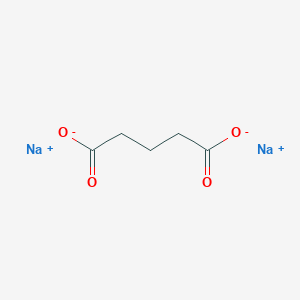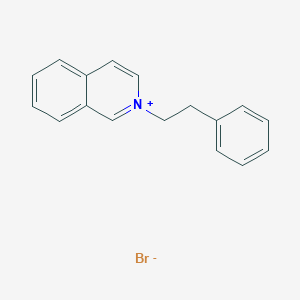
2-Phenethylisoquinolinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenethylisoquinolinium bromide is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. This compound belongs to the class of isoquinolinium derivatives and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-Phenethylisoquinolinium bromide depends on its specific application. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme and prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. As a fluorescent probe, it binds to specific proteins and emits fluorescence upon excitation. As an antitumor agent, it induces apoptosis, a programmed cell death mechanism, in cancer cells. As a modulator of ion channels, it affects the flow of ions across the cell membrane and alters the electrical properties of the cell.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Phenethylisoquinolinium bromide depend on its specific application and concentration. As an acetylcholinesterase inhibitor, it can lead to an increase in acetylcholine levels and affect the nervous system. As a fluorescent probe, it can be used to visualize protein-protein interactions and monitor cellular processes. As an antitumor agent, it can induce apoptosis and inhibit tumor growth. As a modulator of ion channels, it can affect the electrical properties of the cell and alter cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Phenethylisoquinolinium bromide is its versatility and potential applications in various fields. It can be used as an inhibitor, a probe, an antitumor agent, and a modulator of ion channels. However, its limitations include its potential toxicity and side effects, as well as the need for specific conditions and concentrations for each application.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Phenethylisoquinolinium bromide. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the exploration of its potential applications in other fields, such as neuroscience, pharmacology, and biotechnology. Furthermore, the development of novel derivatives and analogs of 2-Phenethylisoquinolinium bromide can lead to the discovery of new compounds with unique properties and potential applications.
Synthesemethoden
2-Phenethylisoquinolinium bromide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-phenethylamine and isoquinoline in the presence of hydrobromic acid. Another method involves the reaction between 2-phenethylamine and 2-bromoisquinoline in the presence of a palladium catalyst. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-Phenethylisoquinolinium bromide has been used in scientific research for its potential applications in various fields. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. It has also been investigated for its potential use as a fluorescent probe for detecting protein-protein interactions. Furthermore, it has been studied as a potential antitumor agent and a modulator of ion channels.
Eigenschaften
CAS-Nummer |
10249-13-5 |
|---|---|
Produktname |
2-Phenethylisoquinolinium bromide |
Molekularformel |
C17H16BrN |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
2-(2-phenylethyl)isoquinolin-2-ium;bromide |
InChI |
InChI=1S/C17H16N.BrH/c1-2-6-15(7-3-1)10-12-18-13-11-16-8-4-5-9-17(16)14-18;/h1-9,11,13-14H,10,12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
RGEPGGFMNXPUEU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-] |
Andere CAS-Nummern |
10249-13-5 |
Synonyme |
2-phenethylisoquinolinium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




